5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine CAS number and structure
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine CAS number and structure
This technical guide details the chemical identity, synthesis, and application of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , a specialized 7-azaindole scaffold used in medicinal chemistry.
Chemical Identity & Core Profile
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a sterically demanding, halogenated 7-azaindole derivative. It serves as a critical intermediate in the synthesis of type I and type II kinase inhibitors, particularly where the tert-butyl group provides hydrophobic bulk to fill the ATP-binding pocket (e.g., gatekeeper residues) and the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
| Property | Data |
| CAS Number | 1935204-91-3 |
| IUPAC Name | 5-Bromo-3-(2-methylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Core Scaffold | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~3.8 (High lipophilicity due to t-Bu group) |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |
Retrosynthetic Analysis & Strategy
The synthesis of 3-substituted 7-azaindoles is chemically distinct from indoles due to the electron-deficient pyridine ring, which deactivates the system towards electrophilic aromatic substitution (EAS). Direct Friedel-Crafts alkylation of 5-bromo-7-azaindole with tert-butyl chloride often results in low yields or N-alkylation byproducts.
Therefore, the most robust "self-validating" protocol relies on the Fisher Azaindole Synthesis , constructing the pyrrole ring de novo from a hydrazine precursor and an aldehyde.
Pathway Visualization (Graphviz)
Figure 1: Retrosynthetic strategy avoiding low-yield electrophilic substitution on the azaindole core.
Detailed Synthesis Protocol
This protocol is designed for high purity and reproducibility, minimizing isomer formation.
Phase 1: Preparation of 5-Bromo-2-hydrazinopyridine
Rationale: The pyridine hydrazine is the essential nucleophile. The bromine at the 5-position remains intact during this nucleophilic aromatic substitution (SNAr).
Reagents:
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2,5-Dibromopyridine (1.0 eq)
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Hydrazine hydrate (80% or 98%, 10.0 eq)
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Ethanol (Solvent)[1]
Workflow:
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Dissolution: Dissolve 2,5-dibromopyridine in ethanol (5 mL/mmol) in a round-bottom flask.
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Addition: Add hydrazine hydrate dropwise. A large excess is critical to prevent the formation of the bis-pyridyl hydrazine dimer.
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Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
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Isolation: Cool to room temperature. The product often crystallizes directly. If not, concentrate the solvent to 20% volume and add cold water.
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Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.
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Checkpoint: Product should be a white/off-white solid. MP: ~170°C.
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Phase 2: Fisher Azaindole Cyclization
Rationale: Reaction with 3,3-dimethylbutyraldehyde introduces the bulky tert-butyl group specifically at the 3-position via the [3,3]-sigmatropic rearrangement of the hydrazone.
Reagents:
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5-Bromo-2-hydrazinopyridine (1.0 eq)
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3,3-Dimethylbutyraldehyde (1.1 eq)
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Polyphosphoric Acid (PPA) (Solvent/Catalyst) or ZnCl₂ in acetic acid.
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Note: PPA is preferred for azaindoles to suppress polymerization.
-
Workflow:
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Condensation: In a flask, mix 5-bromo-2-hydrazinopyridine and 3,3-dimethylbutyraldehyde in ethanol. Stir at room temperature for 2 hours to form the hydrazone. Evaporate the solvent to obtain the crude hydrazone.
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Cyclization: Add PPA (10 g per 1 g of hydrazone) to the crude residue.
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Heating: Heat the mixture to 120–130°C for 3–5 hours. Mechanical stirring is required due to high viscosity.
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Quenching (Critical): Cool the mixture to ~60°C (do not let it solidify completely). Pour onto crushed ice/water with vigorous stirring.
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Neutralization: Carefully neutralize the acidic solution with 50% NaOH or solid Na₂CO₃ to pH 8–9. Exothermic reaction—control temperature <20°C.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0% to 30% EtOAc).
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Target: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine.
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Experimental Validation & QC
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.
| Technique | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH); δ 8.35 (d, 1H, H-6 Pyridine); δ 8.15 (d, 1H, H-4 Pyridine); δ 7.30 (s, 1H, H-2 Pyrrole); δ 1.35 (s, 9H, t-Butyl). |
| LC-MS | [M+H]⁺ = 253.0/255.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). |
| TLC | R_f ≈ 0.4 in Hexane/EtOAc (3:1). Stains blue/purple with Vanillin or Ehrlich’s reagent. |
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR)
This scaffold is highly valued in kinase discovery programs (e.g., JAK, BTK, PIM kinases).
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3-tert-Butyl Group: Acts as a "gatekeeper" probe. It fills hydrophobic pockets (Selectivity Filter) in the ATP binding site, potentially improving selectivity against kinases with smaller gatekeeper residues.
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5-Bromo Handle: Allows for modular diversification.
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Suzuki Coupling:[6] Introduction of aryl/heteroaryl groups to interact with the hinge region or solvent front.
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Buchwald Coupling: Introduction of amines to tune solubility and pKa.
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7-Azaindole Core: Mimics the purine ring of ATP, forming key hydrogen bonds (Donor-Acceptor motif) with the kinase hinge region.
Functionalization Workflow
Figure 2: Downstream functionalization pathways for drug discovery.
Safety & Handling
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Hazards: As a halogenated heterocyclic amine, treat as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .[7][8]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Azaindoles can oxidize slowly in air.
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Reaction Safety: The Fisher synthesis involves Hydrazine (Carcinogen/Toxic) and PPA (Corrosive/Viscous). Use a fume hood and appropriate PPE (nitrile gloves, face shield).
References
-
ChemicalBook. (2024). 5-bromo-3-tert-butyl-1H-pyrrolo[2,3-b]pyridine (CAS 1935204-91-3) Properties and Data. Retrieved from
- Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 5-substituted 7-azaindoles." Journal of Organic Chemistry.
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Verdonck, S., et al. (2019).[6] "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents." Frontiers in Chemistry. Retrieved from
- Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindoles." Tetrahedron. (Review of Fisher synthesis applicability to azaindoles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Bromo-7-azaindole derivatives. Retrieved from
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- 4. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine | C7H4BrIN2 | CID 24229212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
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